
1-Bromodecan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromodecan-5-one is an organic compound belonging to the class of bromoalkanes It is characterized by the presence of a bromine atom attached to the first carbon of a decane chain, with a ketone functional group at the fifth carbon
準備方法
1-Bromodecan-5-one can be synthesized through several methods:
-
Synthetic Routes
Halogenation of Decan-5-one: One common method involves the bromination of decan-5-one using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with a suitable electrophile like 5-bromo-2-pentanone. This reaction is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
-
Industrial Production Methods
- Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
1-Bromodecan-5-one undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. For example, reacting with sodium hydroxide can yield decan-5-one.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 5-decen-1-one.
-
Reduction Reactions
Hydrogenation: The ketone group in this compound can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction yields 1-bromo-5-decanol.
-
Oxidation Reactions
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
科学的研究の応用
1-Bromodecan-5-one has several applications in scientific research:
-
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: Researchers use this compound to study various reaction mechanisms, particularly those involving nucleophilic substitution and elimination.
-
Biology
Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.
-
Medicine
Drug Development: this compound is explored as a potential lead compound in drug development, particularly for its ability to interact with biological targets.
-
Industry
Material Science: It is used in the development of new materials with specific properties, such as hydrophobic coatings and surfactants.
作用機序
The mechanism of action of 1-Bromodecan-5-one involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
Receptors: It may interact with specific receptors on cell membranes, altering cellular signaling pathways.
-
Pathways Involved
Signal Transduction: By interacting with receptors, this compound can modulate signal transduction pathways, affecting cellular responses such as proliferation, differentiation, and apoptosis.
類似化合物との比較
1-Bromodecan-5-one can be compared with other similar compounds:
-
Similar Compounds
1-Bromodecane: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Decan-5-one: Lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-2-decanone: Has the bromine atom at a different position, leading to different chemical properties and reactivity.
-
Uniqueness
- The presence of both a bromine atom and a ketone functional group in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
特性
CAS番号 |
112547-27-0 |
|---|---|
分子式 |
C10H19BrO |
分子量 |
235.16 g/mol |
IUPAC名 |
1-bromodecan-5-one |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-7-10(12)8-5-6-9-11/h2-9H2,1H3 |
InChIキー |
LLKOVUIZXTWXQO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



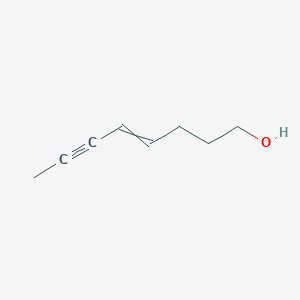
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)


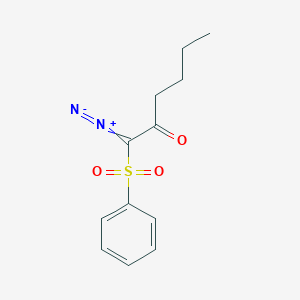
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
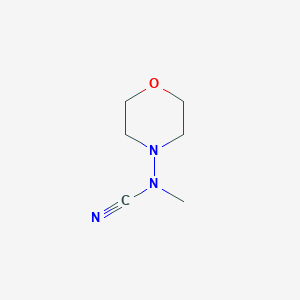
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
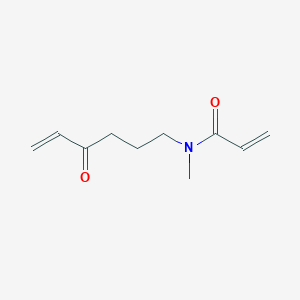

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
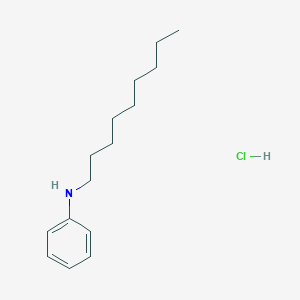
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
